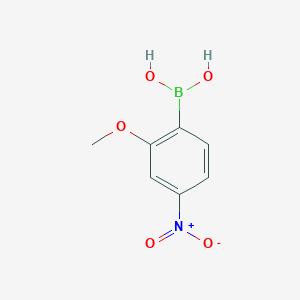

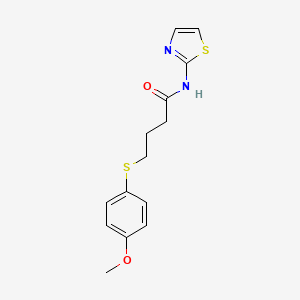

![molecular formula C25H22N4O5S B2552023 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-26-7](/img/structure/B2552023.png)

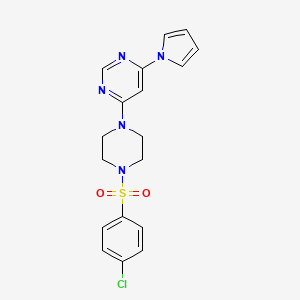

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves starting with specific quinazolinone derivatives, such as 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid ethyl ester, and reacting them with various reagents to produce a series of Schiff bases, thiazolidinones, oxadiazoles, pyrazoles, pyrroles, and other related products . Another synthesis route involves the reaction of 2-aminobenzohydrazides with Schiff bases, followed by oxidation with KMnO_4 to yield 3-benzylideneamino-4(3H)-quinazolinones and 1,3,4-oxadiazoles . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-benzylideneamino-4(3H)-quinazolinones and 1,3,4-oxadiazoles, has been characterized by spectral and analytical methods . These techniques would likely be applicable in analyzing the molecular structure of 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, providing insights into its chemical behavior and potential interactions.

Chemical Reactions Analysis

The chemical reactions involving quinazolinone and oxadiazole derivatives are diverse. For instance, the synthesis of oxadiazoles mentioned in the second paper suggests that the compound of interest might also undergo similar reactions, such as formation through condensation and subsequent oxidation. The reactivity of such compounds can lead to a variety of biological activities, which could be explored in further studies.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit significant anti-bacterial and anti-fungal activities . These activities are often influenced by the physical and chemical properties of the compounds, such as solubility, stability, and molecular weight. The methods used to determine the minimum inhibitory concentrations (MICs) of these compounds, such as the paper disc diffusion technique and agar streak dilution method, could be applied to assess the biological efficacy of the compound .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. Compounds containing quinoline linked to other pharmacophoric groups, such as oxadiazoles, have shown promising antimicrobial properties against a variety of microorganisms. For instance, the antimicrobial activity study of quinoline derivatives containing an azole nucleus revealed that some newly synthesized compounds exhibited good to moderate activity against various microorganisms (Özyanik et al., 2012).

Anticancer Activity

Another significant application of compounds with structural similarities to the mentioned compound is in the field of anticancer research. Derivatives of quinoline and oxadiazole have been proposed as novel structures for PI3K inhibitors and anticancer agents, based on bioisostere. These compounds have demonstrated significant antiproliferative activities in vitro against human cancer cell lines, including A549, HCT-116, U-87 MG, and KB, suggesting their potential as anticancer agents (Shao et al., 2014).

Enzyme Inhibition

Compounds featuring the quinoline and oxadiazole scaffolds have also been explored for their enzyme inhibition capabilities, which is a crucial aspect of drug discovery, especially in designing agents against specific diseases by targeting enzymatic pathways. For example, the search for hybrid molecules as diuretic and antihypertensive agents led to the synthesis and characterization of quinazoline derivatives showing promise as enzyme inhibitors (Rahman et al., 2014).

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O5S/c1-33-20-12-8-19(9-13-20)24-27-28-25(34-24)26-23(30)18-10-14-21(15-11-18)35(31,32)29-16-4-6-17-5-2-3-7-22(17)29/h2-3,5,7-15H,4,6,16H2,1H3,(H,26,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCXNOMNBFVNRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

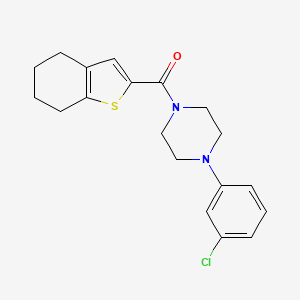

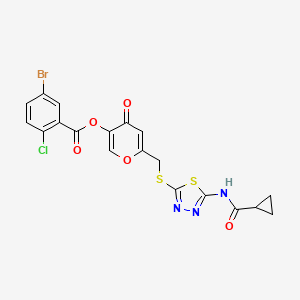

![N-benzyl-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2551948.png)

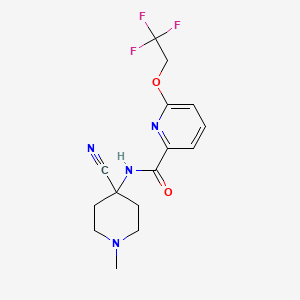

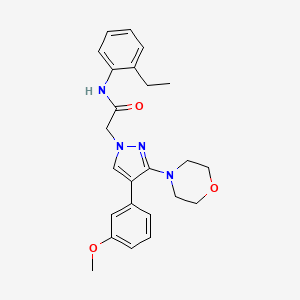

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)

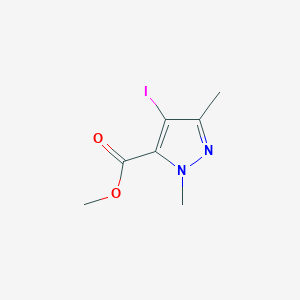

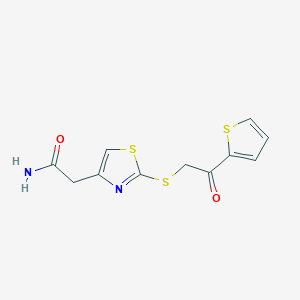

![Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2551953.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2551961.png)